molecular formula C20H20N6O2 B5525719 N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide

N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide

Cat. No. B5525719
M. Wt: 376.4 g/mol
InChI Key: AWUAWHGWXYOWDX-UHFFFAOYSA-N
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Description

The compound is of significant interest due to its potential applications in various fields of chemistry and medicine. It belongs to a class of compounds known for their versatile chemical structures and biological activities. This compound's interest lies in its unique molecular architecture, which combines multiple heterocyclic rings, offering a wide range of chemical reactivity and interactions.

Synthesis Analysis

The synthesis of compounds similar to our target involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, derivatives of pyrazolo[1,5-a]pyrimidine and pyridine have been synthesized from pyridoxal hydrochloride and N-arylcyanoacetamides, demonstrating the complexity and versatility in synthesizing these compounds (Zhuravel et al., 2005). The synthesis process often involves cyclization reactions, N-alkylation, and functional group transformations, showcasing the compound's synthetic accessibility and the chemical diversity that can be achieved within its molecular framework.

Molecular Structure Analysis

The molecular structure of compounds within this class features a combination of pyrazole, pyridine, and carboxamide groups, contributing to their distinctive chemical properties. For example, crystal structure analysis of pyrazole derivatives has revealed intricate details about their molecular conformations and interactions, shedding light on their stability and reactivity patterns (Anuradha et al., 2014).

Scientific Research Applications

Synthesis and Transformations

This compound and its derivatives are often synthesized through complex chemical reactions that involve multiple steps and reagents. For instance, the synthesis of similar compounds involves reactions like N-methylation, reduction, condensation, and oxidation to produce novel heterocyclic compounds with potential biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018). These methods are crucial for creating compounds that can be further evaluated for various biological activities.

Biological Evaluation

Derivatives of this compound are evaluated for their potential as anticancer and anti-inflammatory agents. For example, novel pyrazolopyrimidines derivatives have been assessed for their anticancer and anti-5-lipoxygenase activities, indicating the compound's versatility in drug discovery (Rahmouni et al., 2016). Moreover, the antibacterial activity of pyrazolopyridine derivatives against various bacterial strains demonstrates the compound's potential in antimicrobial research (Panda, Karmakar, & Jena, 2011).

Antimycobacterial Activity

Compounds structurally related to "N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide" have been synthesized and tested for their activity against Mycobacterium tuberculosis, showcasing their potential use in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).

properties

IUPAC Name

N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)-2-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-3-12-26-16(9-11-22-26)20(27)23-19-18-15(25(2)24-19)7-4-8-17(18)28-14-6-5-10-21-13-14/h4-11,13H,3,12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUAWHGWXYOWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)NC2=NN(C3=C2C(=CC=C3)OC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide

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